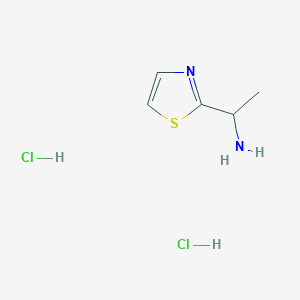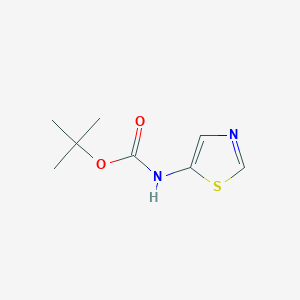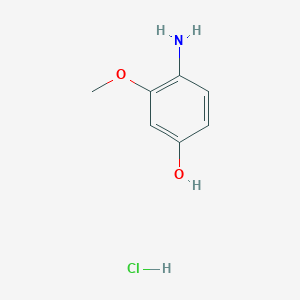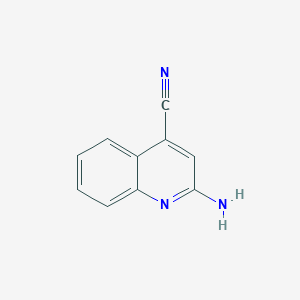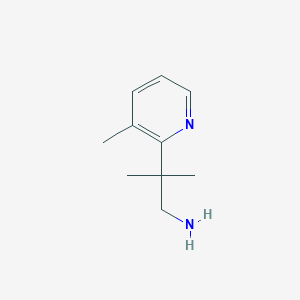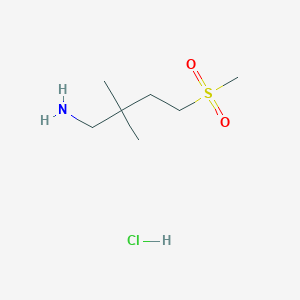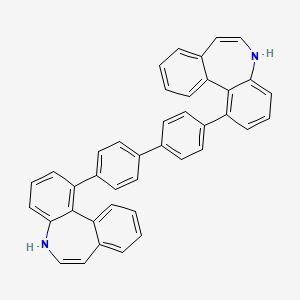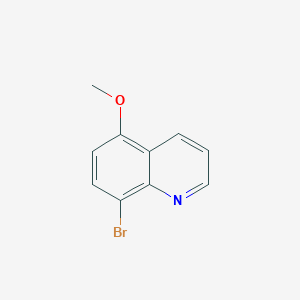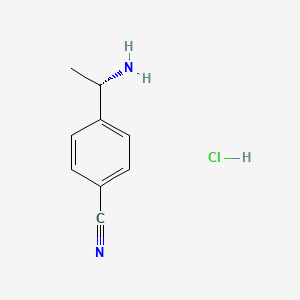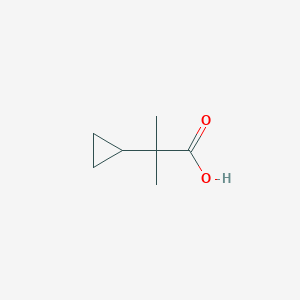
2-Cyclopropyl-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-2-methylpropanoic acid is a chemical compound with the CAS Number: 71199-13-8 . It has a molecular weight of 128.17 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of cyclopropane-containing compounds like 2-Cyclopropyl-2-methylpropanoic acid presents significant challenges for synthetic chemists . Various cyclopropanation techniques have been developed to enable the synthesis of unique cyclopropane natural products or use of cyclopropanes as versatile strategic intermediates .Molecular Structure Analysis
The InChI code for 2-Cyclopropyl-2-methylpropanoic acid is1S/C7H12O2/c1-7(2,6(8)9)5-3-4-5/h5H,3-4H2,1-2H3,(H,8,9) . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
2-Cyclopropyl-2-methylpropanoic acid is a solid compound . It has a molecular weight of 128.17 .Wissenschaftliche Forschungsanwendungen
Oxidation and Reactivity Studies
- One-electron Oxidation : A study on the one-electron oxidation of similar compounds to 2-Cyclopropyl-2-methylpropanoic acid revealed insights into the behavior of radical cations and the influence of structural effects on reactivity. The findings highlight differences in decarboxylation rates influenced by structural modifications, which are relevant for understanding the chemical behavior of 2-Cyclopropyl-2-methylpropanoic acid and related compounds (Bietti & Capone, 2008).
Chemical Synthesis and Modifications
- Peptide Synthesis : Research involving the copper(I)-catalyzed cycloaddition of terminal alkynes to azides, a process relevant to the synthesis of peptides, utilized compounds structurally related to 2-Cyclopropyl-2-methylpropanoic acid. This demonstrates its potential utility in the development of novel peptide structures (Tornøe, Christensen, & Meldal, 2002).
Biological Activity
- Antagonistic Properties in Biological Systems : Studies on cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid (related to 2-Cyclopropyl-2-methylpropanoic acid) have indicated their role as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor, a crucial component in neurochemical processes (Dappen et al., 1991; Dappen et al., 2010).
Structural Analysis
- Structural Determination in Natural Compounds : The structural determination of new cyclopropyl amino acids in red algae signifies the role of cyclopropyl-containing compounds (like 2-Cyclopropyl-2-methylpropanoic acid) in natural product chemistry and potential biomedical applications (Wakamiya, Nakamoto, & Shiba, 1984).
Environmental and Toxicity Studies
- Toxicity and Environmental Interaction : Research on cyclopropyl amino acids from mushrooms, which bear structural similarities to 2-Cyclopropyl-2-methylpropanoic acid, provides insights into environmental interactions and toxicity profiles, suggesting possible ecological roles or risks associated with such compounds (Drehmel & Chilton, 2002).
Eigenschaften
IUPAC Name |
2-cyclopropyl-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(2,6(8)9)5-3-4-5/h5H,3-4H2,1-2H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNZYCYDGUQDDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-2-methylpropanoic acid | |
CAS RN |
71199-13-8 |
Source


|
| Record name | 2-cyclopropyl-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

